molecular formula C6H12AgO7 B12645525 (D-Gluconato-O1,O2)silver CAS No. 94276-84-3

(D-Gluconato-O1,O2)silver

Cat. No.: B12645525
CAS No.: 94276-84-3
M. Wt: 304.02 g/mol
InChI Key: SGEVKZKSBHYUCN-JJKGCWMISA-N
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Description

(D-Gluconato-O1,O2)silver, also known by its chemical formula C6H12AgO7, is a silver complex with gluconic acid. This compound is known for its antimicrobial properties and is used in various applications, including medical and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

(D-Gluconato-O1,O2)silver can be synthesized through the reaction of silver nitrate with gluconic acid. The reaction typically occurs in an aqueous solution, where silver ions (Ag+) react with gluconate ions to form the complex. The reaction conditions often involve maintaining a specific pH and temperature to ensure the complete formation of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as concentration, temperature, and pH to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(D-Gluconato-O1,O2)silver undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(D-Gluconato-O1,O2)silver has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in antimicrobial studies due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.

    Industry: Utilized in coatings and paints for its antimicrobial properties.

Mechanism of Action

The antimicrobial action of (D-Gluconato-O1,O2)silver is primarily due to the release of silver ions (Ag+), which interact with bacterial cell membranes and proteins, leading to cell death. The gluconate ligand helps in stabilizing the silver ions and enhancing their bioavailability. The molecular targets include bacterial cell walls, membranes, and intracellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D-Gluconato-O1,O2)silver is unique due to its combination of silver and gluconate, which provides enhanced stability and bioavailability compared to other silver compounds. The gluconate ligand also offers additional benefits, such as biocompatibility and reduced toxicity .

Properties

CAS No.

94276-84-3

Molecular Formula

C6H12AgO7

Molecular Weight

304.02 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;silver

InChI

InChI=1S/C6H12O7.Ag/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

SGEVKZKSBHYUCN-JJKGCWMISA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ag]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ag]

Origin of Product

United States

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